Benzene cyclohexane
Description
Significance of Cyclohexylbenzene (B7769038) in Modern Chemical Synthesis and Transformation
Cyclohexylbenzene plays a pivotal role as a key intermediate in a variety of modern chemical syntheses and transformations. researchandmarkets.com It is a crucial precursor in the production of several important industrial chemicals, including phenol (B47542) and cyclohexanone. fishersci.noschultzchem.com The oxidation of cyclohexylbenzene offers an alternative route to the traditional Hock process for phenol production, co-producing cyclohexanone, which is a key raw material for caprolactam and adipic acid, used in the manufacturing of nylon. google.compatsnap.com
The synthesis of cyclohexylbenzene itself is an active area of research, with various methods being explored to improve efficiency and selectivity. These include the acid-catalyzed alkylation of benzene (B151609) with cyclohexene (B86901), the hydroalkylation of benzene, and the partial hydrogenation of biphenyl (B1667301). chemicalbook.comresearchgate.netorgsyn.org Researchers are continually developing more advanced and sustainable catalytic processes, such as using Pd/Hβ binary catalysts, to optimize the production of cyclohexylbenzene. epa.govcjcatal.com
Furthermore, cyclohexylbenzene's distinct structure makes it a valuable building block for creating more complex organic molecules. solubilityofthings.com Its derivatives are being investigated for a range of applications. For instance, 5-bromo-N1-cyclohexylbenzene-1,2-diamine is used as a building block in medicinal chemistry for synthesizing pharmaceutical agents and in materials science for creating specialty polymers. Another derivative, 1-Hydroxy-2-aminomethyl-4-cyclohexylbenzene, and its related compounds are being explored in pharmaceutical chemistry, materials science for new polymers and resins, and in the development of agrochemicals. ontosight.ai
The compound's stability and high boiling point also make it an effective solvent in various chemical processes, particularly those requiring high temperatures. marketresearchintellect.commarketresearchintellect.com It is used as a penetrant in plastics, paints, and adhesives. fishersci.no
Overview of Key Research Domains in Cyclohexylbenzene Chemistry
The unique properties of cyclohexylbenzene have led to its investigation across several key research domains:
Catalysis and Process Chemistry: A significant area of research focuses on the development of efficient catalysts and processes for the synthesis of cyclohexylbenzene. This includes studies on hydroalkylation of benzene over various catalysts to improve conversion and selectivity. researchgate.netepa.govcjcatal.com The goal is to create more sustainable and cost-effective production methods. marketresearch.com Research also delves into the selective hydrogenation of biphenyl to cyclohexylbenzene as an alternative production route. mdpi.com
Materials Science: In materials science, cyclohexylbenzene and its derivatives are utilized as intermediates for specialty chemicals and polymers. The unique combination of a flexible saturated ring and a rigid aromatic ring can be exploited to design materials with specific thermal and mechanical properties. Cyclohexylbenzene is also a crucial raw material for producing the liquid crystal display (LCD) material intermediate 4-ethyl cyclohexyl benzoic acid. fishersci.noschultzchem.com
Energy Storage: An emerging and significant area of research is the use of cyclohexylbenzene in energy storage systems. It is being investigated as a thermally stable additive for lithium-ion battery electrolytes, which can enhance battery safety and performance. fishersci.nopatsnap.comeinpresswire.com Its low volatility and chemical resistance are valuable properties for this application. stratviewresearch.com Major battery technology companies are exploring cyclohexylbenzene derivatives in their electrolyte formulations for high-temperature battery cells. einpresswire.com
Mechanistic Organic Chemistry: As a model compound, cyclohexylbenzene is studied to understand the effects of ring strain and steric interactions in chemical reactions. solubilityofthings.com These fundamental studies provide valuable insights into reaction mechanisms in organic chemistry.
Environmental Chemistry: Research is also being conducted on the environmental aspects of cyclohexylbenzene, including its role in the hydrodesulfurization (HDS) process for removing sulfur from fossil fuels. taylorandfrancis.com The conversion of toxic biphenyl to the more valuable cyclohexylbenzene is seen as a way to reduce the emission of carcinogenic aromatic hydrocarbons. mdpi.com
The following table summarizes the key research areas and applications of cyclohexylbenzene:
| Research Domain | Key Focus Areas and Applications |
| Catalysis and Process Chemistry | Development of efficient catalysts (e.g., Pd/Hβ) for hydroalkylation of benzene; sustainable and cost-effective synthesis routes. epa.govcjcatal.commarketresearch.com |
| Materials Science | Intermediate for specialty polymers and liquid crystal displays (LCDs). fishersci.noschultzchem.com |
| Energy Storage | Thermally stable additive in lithium-ion battery electrolytes to improve safety and performance. fishersci.nopatsnap.comeinpresswire.com |
| Mechanistic Organic Chemistry | Model compound for studying reaction mechanisms, ring strain, and steric effects. solubilityofthings.com |
| Environmental Chemistry | Conversion of toxic biphenyl to cyclohexylbenzene; hydrodesulfurization processes. mdpi.comtaylorandfrancis.com |
Structure
2D Structure
Properties
CAS No. |
639006-48-7 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
benzene;cyclohexane |
InChI |
InChI=1S/C6H12.C6H6/c2*1-2-4-6-5-3-1/h1-6H2;1-6H |
InChI Key |
WIRUZQNBHNAMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC1.C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Novel Reaction Pathways for Cyclohexylbenzene Derivatives
Catalytic Hydroalkylation of Benzene (B151609) to Cyclohexylbenzene (B7769038)
The direct synthesis of cyclohexylbenzene from benzene via hydroalkylation represents an atom-efficient pathway. This process involves the reaction of benzene with hydrogen over a bifunctional catalyst, combining both hydrogenation and alkylation functions in a single step. google.comgoogle.com
One-step hydroalkylation is a prominent method for producing cyclohexylbenzene directly from benzene and hydrogen. researchgate.net This process utilizes a bifunctional catalyst that possesses both a metal component for hydrogenation and an acidic component for alkylation. google.com Typically, the reaction involves the partial hydrogenation of a portion of the benzene feed to cyclohexene (B86901), which then alkylates the remaining benzene to form the desired product. google.comgoogle.com
Various catalytic systems have been developed to optimize this process. A common approach involves using a molecular sieve from the MCM-22 family as the acidic support, combined with a hydrogenation metal such as palladium, ruthenium, nickel, or cobalt. google.comgoogle.com Research has shown that a balance between the metal's hydrogenation activity and the support's acidity is critical for achieving high selectivity towards cyclohexylbenzene while minimizing the formation of byproducts like cyclohexane (B81311). google.comresearchgate.net
Studies have explored different catalyst combinations to enhance yield and selectivity. For instance, a Pd/Hβ binary catalyst has demonstrated a benzene conversion of 24.3% with an 88.0% selectivity for cyclohexylbenzene under specific conditions. researchgate.net More advanced systems, such as H₃PW₁₂O₄₀ (HPW) modified nickel nanoparticles supported on mixed metal oxides, have also shown high activity, achieving significant yields of cyclohexylbenzene. researchgate.net The reaction effluent typically contains the desired cyclohexylbenzene, unreacted benzene, and byproducts, primarily cyclohexane and methylcyclopentane, which are then separated. google.comwipo.int
Table 1: Performance of Various Catalysts in One-Step Benzene Hydroalkylation
| Catalyst System | Benzene Conversion (%) | Cyclohexylbenzene Selectivity (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Pd/Hβ | 24.3 | 88.0 | 2.5 MPa H₂, 200°C, 3 h | researchgate.net |
| HPW-Ni/MMOs | - | - | High yield reported | researchgate.net |
| Ru/Hβ | - | - | Kinetic model developed | researchgate.net |
The mechanism of benzene hydroalkylation is a tandem catalytic process that hinges on the formation of a cyclohexene intermediate. hep.com.cn The reaction is initiated at the metal active sites of the bifunctional catalyst, where benzene undergoes partial hydrogenation to produce cyclohexene. google.comhep.com.cn
An alternative approach to producing cyclohexylbenzene is the direct alkylation of benzene using cyclohexene as a feedstock. wikipedia.orgchemicalbook.com This reaction is essentially the second half of the hydroalkylation mechanism and is typically catalyzed by a strong acid. chemicalbook.comresearchgate.net
Various acid catalysts can be employed, including sulfuric acid and solid acids like zeolites. chemicalbook.comresearchgate.net For example, keeping the temperature around 15°C while adding cyclohexene to a mixture of benzene and sulfuric acid can yield cyclohexylbenzene. chemicalbook.com Solid acid catalysts, such as modified ultrastable Y (USY) zeolites, have shown high efficacy. Research has demonstrated that using a twice-modified USY zeolite catalyst can achieve a cyclohexene conversion of 95.3% with a corresponding cyclohexylbenzene selectivity of 97.4%. researchgate.net This method avoids the initial benzene hydrogenation step but requires a separate source of cyclohexene.
Table 2: Performance of USY Zeolite in Benzene Alkylation with Cyclohexene
| Catalyst | Cyclohexene Conversion (%) | Cyclohexylbenzene Selectivity (%) | Reference |
|---|
Alternative Synthetic Routes to Phenylcyclohexane (B48628)
Besides hydroalkylation, other synthetic pathways have been established for the production of phenylcyclohexane (cyclohexylbenzene). These include the selective hydrogenation of biphenyl (B1667301) and classic Friedel-Crafts alkylation reactions. researchgate.net
The selective hydrogenation of biphenyl is a highly effective route for synthesizing cyclohexylbenzene. researchgate.net This process involves the partial hydrogenation of one of the two aromatic rings in the biphenyl molecule. mdpi.com The key to this method's success lies in using a catalyst that can selectively hydrogenate one ring without hydrogenating the second, which would lead to the formation of bicyclohexyl (B1666981). researchgate.net
Nickel-based catalysts have proven to be particularly active and selective for this transformation. mdpi.comresearchgate.net For instance, skeletal Ni (also known as Raney Ni) has been reported to achieve 100% conversion of biphenyl with an impressive 99.4% selectivity to cyclohexylbenzene in a one-pot reaction. researchgate.net Similarly, supported nickel catalysts, such as 20%Ni/SiO₂, have demonstrated excellent performance, reaching a biphenyl conversion of 99.6% and a cyclohexylbenzene yield of 99.3% at 200°C and 3 MPa of hydrogen pressure. mdpi.com Other transition metals like rhodium and ruthenium have also been studied, but they can sometimes lead to the over-hydrogenated product, bicyclohexyl. researchgate.net
Table 3: Research Findings on Selective Hydrogenation of Biphenyl to Cyclohexylbenzene
| Catalyst | Biphenyl Conversion (%) | Cyclohexylbenzene Selectivity/Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Skeletal Ni (Raney Ni) | 100 | 99.4 (Selectivity) | One-pot reaction | researchgate.net |
| 20%Ni/SiO₂-300 | 99.6 | 99.3 (Yield) | 200°C, 3 MPa H₂, 4 h | mdpi.com |
| NiMoWS | ~99 | 52 (Selectivity) | - | researchgate.netresearchgate.net |
| C₈K | 64.4 | 38.1 (Yield) | 200°C, 100 kg/cm ² H₂ | osti.gov |
The Friedel-Crafts alkylation is a fundamental and historically significant method for synthesizing cyclohexylbenzene. wikipedia.orgresearchgate.net This electrophilic aromatic substitution reaction involves alkylating benzene with a suitable cyclohexylating agent in the presence of an acid catalyst. brainly.com The first reported synthesis of cyclohexylbenzene in 1899 utilized this method, reacting benzene with cyclohexyl chloride using aluminum trichloride (B1173362) as the catalyst. wikipedia.org
The mechanism proceeds via the formation of a cyclohexyl carbocation, which acts as the electrophile. brainly.comstackexchange.com This carbocation can be generated from cyclohexene by protonation with a Brønsted acid like sulfuric acid (H₂SO₄) or hydrogen fluoride (B91410) (HF), or from a cyclohexyl halide through the action of a Lewis acid catalyst like aluminum trichloride (AlCl₃). brainly.comstackexchange.comquora.com Once formed, the highly reactive cyclohexyl cation is attacked by the electron-rich benzene ring, leading to the formation of cyclohexylbenzene after a deprotonation step that restores the ring's aromaticity. brainly.com
Synthesis of Substituted Phenylcyclohexane Structures
The synthesis of substituted phenylcyclohexane structures is a significant area of research, driven by their application in materials science and medicinal chemistry. Various synthetic routes have been developed to introduce functional groups onto either the phenyl ring or the cyclohexane moiety, leading to a wide array of derivatives with specific properties.
One established method involves the alkylation of a substituted cyclohexanone. For instance, 2-(m-methoxyphenyl)cyclohexanone can be alkylated using 2-chloro-N,N-dimethylethylamine in the presence of sodamide. acs.org This reaction yields 2-(2-dimethylaminoethyl)-2-(m-methoxyphenyl)cyclohexanone. Subsequent Wolff-Kishner reduction of the ketone functionality leads to the formation of 1-(2-dimethylaminoethyl)-1-(m-methoxyphenyl)cyclohexane. acs.org Further modifications, such as demethylation of the methoxy (B1213986) group using hydrobromic acid, can produce the corresponding phenolic derivative, 3-(1-(2-dimethylaminoethyl)cyclohexyl)phenol. acs.org
Another approach focuses on building the structure from precursors already containing substituted phenyl groups. Symmetric double Schiff bases have been synthesized from 1,1'-bis(4-aminophenyl)cyclohexane and various substituted aromatic benzaldehydes. researchgate.net This condensation reaction highlights a method to attach complex functionalities to a central cyclohexyl core bearing phenyl groups.
Patented procedures also describe methodologies for creating specific stereoisomers. One such process for preparing substituted 1-aminomethyl-2-phenyl-cyclohexane compounds avoids a direct Mannich reaction. google.com It utilizes intermediate products with a carbonyl group, which permits isomerization and epimerization reactions by targeting the acidic hydrogen atom on the carbon adjacent to the carbonyl group. This allows for the targeted synthesis of specific diastereomers. google.com
The synthesis of m-substituted phenylcyclohexane derivatives for potential use as analgesics has been detailed, showing the introduction of methoxyl, hydroxyl, and acetoxyl groups onto the phenyl ring. acs.org The general scheme for these syntheses is outlined below:
| Precursor | Reagent(s) | Product |
| 2-(m-Methoxyphenyl)cyclohexanone | 1. 2-chloro-N,N-dimethylethylamine, Sodamide 2. Wolff-Kishner reduction | 1-(2-Dimethylaminoethyl)-1-(m-methoxyphenyl)cyclohexane |
| 1-(2-Dimethylaminoethyl)-1-(m-methoxyphenyl)cyclohexane | 48% Hydrobromic acid | 3-(1-(2-Dimethylaminoethyl)cyclohexyl)phenol |
| 3-(1-(2-Dimethylaminoethyl)cyclohexyl)phenol | Acetic anhydride, Pyridine | 3-(1-(2-Dimethylaminoethyl)cyclohexyl)phenyl acetate |
Advanced Green Chemistry Approaches in Cyclohexylbenzene Synthesis
In recent years, the chemical industry has placed a growing emphasis on sustainable manufacturing practices, leading to the development of green chemistry approaches for the synthesis of cyclohexylbenzene and its derivatives. marketresearch.comtechsciresearch.com These methods aim to reduce environmental impact, improve energy efficiency, and utilize safer materials compared to traditional synthetic routes, which often rely on petroleum-based feedstocks and hazardous reagents. futuremarketinsights.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving product yields. nih.gov This technique has been successfully applied to the synthesis of cyclohexylbenzene derivatives. For example, the synthesis of symmetric double Schiff bases from 1,1'-bis(4-aminophenyl)cyclohexane and substituted aromatic benzaldehydes was achieved using microwave irradiation. researchgate.net This method proved to be much faster and provided better yields compared to conventional heating methods. researchgate.net
Another study details a microwave-assisted synthetic route for substituted 2-phenyl-2-cyclohexenone enol ester derivatives. rsc.org The use of microwave irradiation for the coupling and acylation reactions resulted in significant improvements in both reaction times and yields. rsc.org The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This rapid energy transfer can accelerate reaction rates, often leading to cleaner reactions with fewer side products. nih.gov
Comparison of Synthesis Methods for Schiff Bases of 1,1'-bis(4-aminophenyl)cyclohexane researchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | Several hours | Moderate |
| Microwave Irradiation | Minutes | Higher |
Solvent-Free Reaction Conditions
Eliminating organic solvents is a key principle of green chemistry, as they are often volatile, toxic, and contribute to waste generation. imist.ma Research has demonstrated the feasibility of solvent-free conditions for reactions involving cyclohexylbenzene.
A notable example is the selective oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide. researchgate.netresearchgate.net This reaction can be performed without any solvent, using N-hydroxyphthalimide (NHPI) as a catalyst. In the presence of a small amount of the hydroperoxide product as an initiator, a selectivity of approximately 98% was achieved at 32% conversion. researchgate.netresearchgate.net Conducting reactions without a solvent not only reduces environmental impact but can also simplify product purification and increase process efficiency.
Utilization of Sustainable Feedstocks in Cyclohexylbenzene Production
The traditional production of cyclohexylbenzene relies on petroleum-derived raw materials like benzene. futuremarketinsights.com A major goal of green chemistry is to shift from fossil-based feedstocks to renewable resources. imist.ma In this context, researchers are actively exploring bio-based alternatives for cyclohexylbenzene synthesis. marketresearch.comfuturemarketinsights.com
Emerging green chemistry pathways include the use of bio-based phenylcyclohexane intermediates, which can be converted to cyclohexylbenzene through processes like catalytic hydrogenation. newschannelnebraska.comeinpresswire.com The development of enzymatic conversion methods is also a key area of innovation. marketresearch.com These bio-based routes aim to reduce the lifecycle emissions and the carbon footprint associated with the production process. newschannelnebraska.com While still under development, the use of renewable feedstocks represents a critical step towards a more sustainable chemical industry, reducing dependence on finite fossil resources and aligning with circular economy principles. techsciresearch.com The exploration of diverse raw materials enhances the resilience of the supply chain and promotes long-term market stability. techsciresearch.com
Advanced Catalysis in Cyclohexylbenzene Transformations
Catalytic Dehydrogenation of Cyclohexane (B81311) to Benzene (B151609)
Enhanced Hydrogen Evolution in Dehydrogenation Processes
The catalytic dehydrogenation of cyclohexane and its derivatives is a critical reaction for producing aromatics and high-purity hydrogen. Research has focused on developing highly active and stable catalysts that maximize the rate of hydrogen evolution while minimizing side reactions. Noble metals, particularly platinum (Pt), have traditionally been the most effective catalysts. However, recent studies have explored bimetallic and non-noble metal catalysts to improve performance and reduce costs.
Bimetallic catalysts often exhibit synergistic effects that enhance catalytic activity and selectivity. For instance, the addition of a second metal, such as nickel (Ni) or chromium (Cr), to a primary catalyst can alter its electronic properties and surface morphology, leading to improved hydrogen evolution rates. google.com Studies on Ni-Cr systems for bicyclohexyl (B1666981) dehydrogenation show that while monometallic catalysts have low activity, the interaction between Ni and Cr in bimetallic formulations affects the crystal lattice and catalytic performance. google.com Similarly, adding a small amount of Pt to a nickel-based catalyst can enhance hydrogen production by approximately 1.5 times compared to the monometallic Ni catalyst and suppress side reactions. epa.gov
The support material also plays a crucial role. Supports with large surface areas, such as activated carbon and specific metal oxides, can achieve high dispersion of the metal active sites, which is vital for maximizing catalytic efficiency. osti.gov For example, a 3.8% Pt/C catalyst on activated carbon has demonstrated one of the highest reported rates of hydrogen release from cyclohexane, reaching 1800 mmol(H₂) gmet⁻¹ min⁻¹. osti.gov Functionalizing the support material, for instance by treating granular activated carbon with sulphuric acid, has also been shown to improve catalyst performance, with a Pt/GAC-S catalyst achieving a hydrogen evolution rate of 741.1 mmol gPt⁻¹ min⁻¹ at 300 °C for methylcyclohexane (B89554) dehydrogenation. researchgate.net
Catalyst Performance in Dehydrogenation for Hydrogen Evolution
| Catalyst | Substrate | Temperature (°C) | Hydrogen Evolution Rate (mmol H₂ gcat⁻¹ min⁻¹) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 0.3% Pt/Al₂O₃ | Perhydrodibenzyltoluene | - | 6 | 90 | - |
| Pt/GAC-S | Methylcyclohexane | 300 | 12.35 | 63 | - |
| Ni-Cu/SiO₂ | Cyclohexane | 350 | - | 94.9 | 99.5 (to Benzene) |
| 20wt% Ni–0.5wt% Pt/ACC | Cyclohexane | - | ~12.75 | - | Enhanced |
Note: Hydrogen evolution rates have been converted to mmol H₂ per gram of total catalyst per minute for comparison where possible. Original data may be reported per gram of metal.
Membrane Reactor Applications in Cyclohexane Dehydrogenation
Dehydrogenation reactions are often equilibrium-limited, which restricts the maximum achievable conversion in conventional fixed-bed reactors. Membrane reactors offer an innovative solution to overcome this thermodynamic barrier. By selectively removing one of the products, typically hydrogen, from the reaction zone, the equilibrium is shifted forward according to Le Chatelier's principle, allowing for higher conversions at lower temperatures. nih.govsylzyhg.com
Various types of membranes are being developed for this purpose, including dense metallic membranes (e.g., palladium-based), porous ceramic membranes, and zeolite membranes. osti.govmdpi.com
Palladium (Pd) Membranes: These membranes are highly selective for hydrogen. In a study using a Pd-ceramic membrane reactor, the conversion of cyclohexane was increased to 56% at 200°C, significantly higher than the equilibrium conversion of 18.7% under the same conditions. osti.gov
Silica (B1680970) Membranes: Amorphous silica membranes are a cost-effective alternative to palladium and can exhibit excellent hydrogen permeance and selectivity. researchgate.netmdpi.com A reactor using a silica membrane module demonstrated a methylcyclohexane conversion of around 85% at 573 K, whereas the equilibrium conversion was only 42%. mdpi.com
Zeolite Membranes: FAU-type zeolite membranes have been used to simultaneously remove both hydrogen and benzene from the reaction site. epa.gov This dual removal further enhances the equilibrium shift. In a reactor with a Pt/Al₂O₃ catalyst, an FAU-type zeolite membrane achieved a cyclohexane conversion of 72.1% at 473 K, more than double the calculated equilibrium value of 32.2%. epa.gov
The use of membrane reactors not only improves conversion but also allows for the production of high-purity hydrogen in a single step, potentially reducing downstream separation costs. researchgate.netnih.gov
Performance of Membrane Reactors in Cyclohexane/Methylcyclohexane Dehydrogenation
| Membrane Type | Catalyst | Substrate | Temperature (K) | Achieved Conversion (%) | Equilibrium Conversion (%) |
|---|---|---|---|---|---|
| FAU-Type Zeolite | Pt/Al₂O₃ | Cyclohexane | 473 | 72.1 | 32.2 |
| Silica | - | Methylcyclohexane | 573 | ~85 | 42 |
| Pd-Ceramic | Pt-pellets | Cyclohexane | 473 | >55 | 18.7 |
| Hybrid Zeolite (Z) | Pt/C | Methylcyclohexane | 493 | 75.3 | 53.2 |
Cyclohexene (B86901) Dehydrogenation on Bimetallic Surfaces
Research on Pt-Cu bimetallic catalysts using density functional theory (DFT) has shown that the surface structure significantly influences the reaction. researchgate.net For a Pt/Cu/Pt(111) surface, the rate-determining step was identified as the conversion of C₆H₉ to C₆H₈, with an activation barrier of 0.87 eV. researchgate.net This structure was proposed as a highly effective dehydrogenation catalyst due to its thermodynamic stability and high selectivity for benzene. researchgate.net
Experimental studies on titania-supported Pt-Pd bimetallic catalysts for the oxidative dehydrogenation (ODH) of cyclohexene revealed a strong synergistic effect. nih.gov The bimetallic catalyst was active at temperatures as low as 150°C and achieved a cyclohexene conversion of 73% with over 98% selectivity to benzene at 200°C. nih.gov This performance far exceeded that of the monometallic Pt/TiOₓ catalyst. nih.gov Similarly, studies on Ni overlayers on a Pt(111) surface showed that a monolayer of Ni creates a unique chemical environment. Cyclohexene is weakly π-bonded to this Ni/Pt(111) surface, in contrast to the stronger di-σ-bonding observed on pure Pt(111) or thick Ni(111) surfaces. acs.orgnih.gov This weaker interaction on the bimetallic surface nearly eliminates the complete decomposition pathway, which is a major issue on pure nickel catalysts. acs.orgnih.gov
Performance of Bimetallic Catalysts in Cyclohexene Dehydrogenation
| Catalyst | Reaction Type | Temperature (°C) | Conversion (%) | Benzene Selectivity (%) |
|---|---|---|---|---|
| Pt-Pd/TiOₓ | ODH | 150 | 36 | 98.8 |
| Pt-Pd/TiOₓ | ODH | 200 | 73 | >98 |
| Pt-Pd/TiOₓ | ODH | 250 | 80 | >98 |
| Pd/TiOₓ | ODH | 200 | ~52 | >97 |
| Pt/TiOₓ | ODH | 250 | <5 | - |
Organometallic Catalysis in Phenylcyclohexane (B48628) Synthesis
The synthesis of phenylcyclohexane (cyclohexylbenzene) is of significant industrial interest. While heterogeneous catalysts are widely used, organometallic complexes offer an alternative route via homogeneous catalysis, often providing high selectivity under mild conditions. google.comsolubilityofthings.com Organometallic catalysis involves soluble metal complexes where the metal center is directly bonded to carbon atoms, acting as the active site for the reaction. solubilityofthings.comnih.gov
A key organometallic approach to forming the C-C bond between a phenyl and a cyclohexyl group is the Heck reaction. solubilityofthings.comresearchgate.net This palladium-catalyzed reaction couples an aryl halide with an alkene. For instance, the Heck coupling of iodobenzene (B50100) with cyclohexene can produce phenylcyclohexene, a direct precursor to phenylcyclohexane. researchgate.net Studies have shown that palladium(II) catalysts supported on various metal oxides are effective for this reaction, yielding up to 81% of mono-arylated products with high selectivity. researchgate.net
Other organometallic systems are also being explored. For example, the hydroalkylation of benzene, where benzene is partially hydrogenated to cyclohexene which then alkylates another benzene molecule, can be catalyzed by bifunctional systems. google.comcjcatal.com While often employing heterogeneous catalysts like Pd/Hβ zeolites, the fundamental steps involve organometallic intermediates on the metal active sites. cjcatal.comepa.gov Furthermore, research into the catalytic activity of organometallic complexes of earth-abundant metals, such as calcium, has shown potential for reactions like the hydrogenation of unsaturated substrates including 1-phenylcyclohexene, highlighting a move towards more sustainable catalytic systems. royalsocietypublishing.org
Mechanistic Investigations and Reaction Dynamics in Cyclohexylbenzene Chemistry
Elucidation of Reaction Mechanisms
The hydrogenation of benzene (B151609) to cyclohexylbenzene (B7769038) is a multi-step process involving the sequential addition of hydrogen atoms. teledos.grresearchgate.net The complexity of this reaction, with numerous potential intermediates and reaction pathways, necessitates sophisticated analytical techniques and theoretical calculations to unravel its mechanism. teledos.grntnu.no
First-principles density functional theory (DFT) calculations have proven to be a powerful tool for mapping the potential energy surface of benzene hydrogenation on various catalyst surfaces, such as Pt(111). teledos.grnih.govacs.org These calculations provide detailed insights into the adsorption of benzene, the activation of hydrogen, and the elementary steps of hydrogen addition. teledos.gracs.org
Benzene has been found to adsorb on different sites of the Pt(111) surface, including hollow and bridge sites. teledos.gr The reactivity of the adsorbed benzene is site-dependent, with the species at the hollow site being more reactive. ntnu.noteledos.gr The hydrogenation process is endothermic, primarily due to the breaking of the strong H-Pt and C-Pt bonds to form a C-H bond. teledos.gr
The hydrogenation of benzene is widely accepted to follow a consecutive hydrogen addition scheme, often described by the Horiuti-Polanyi mechanism. teledos.grresearchgate.netnih.govacs.orgteledos.grtandfonline.comrsc.org This mechanism postulates the sequential addition of adsorbed hydrogen atoms to the adsorbed benzene molecule. teledos.grresearchgate.netnih.govacs.org
The process begins with the addition of the first hydrogen atom to an adsorbed benzene molecule, a step that disrupts the aromaticity of the ring. mdpi.com Subsequent hydrogen atoms are then added in a stepwise manner until the fully saturated cyclohexane (B81311) molecule is formed. teledos.gr The specific sequence of these additions dictates the reaction pathway and the nature of the intermediates formed.
Through first-principles reaction path analysis, a dominant reaction path for benzene hydrogenation on Pt(111) has been identified. teledos.grnih.govacs.org This path indicates that hydrogenation preferentially occurs at the meta position of a methylene (B1212753) group. teledos.grnih.govacs.org
Along this dominant path, key intermediate species are formed. After the initial hydrogenation to a monohydrobenzene radical, subsequent additions lead to the formation of dihydrobenzene and tetrahydrobenzene intermediates. teledos.gracs.org Notably, cyclohexadiene and cyclohexene (B86901) are considered to be, at best, minor products as they are not formed along this primary reaction route. teledos.grnih.govacs.org The primary product that desorbs from the catalyst surface is cyclohexane. teledos.grnih.govacs.org Benzene and hydrogen are believed to be the most abundant reaction intermediates on the catalyst surface. teledos.grnih.gov
Table 1: Key Intermediates in Benzene Hydrogenation
| Intermediate Species | Description |
|---|---|
| Monohydrobenzene Radical | Formed by the addition of the first hydrogen atom to benzene. |
| 1,3-Dihydrobenzene | A key intermediate formed along the dominant reaction path. acs.org |
| 1,2,3,5-Tetrahydrobenzene | An intermediate formed further down the hydrogenation pathway. teledos.grnih.gov |
The partial hydrogenation of benzene to produce cyclohexene is a thermodynamically and kinetically challenging reaction. researchgate.net Thermodynamically, the complete hydrogenation to cyclohexane is much more favorable. nih.gov Kinetically, the desired cyclohexene intermediate can be readily hydrogenated further to cyclohexane. nih.gov
Kinetic studies are often complicated by the multiphase nature of the catalytic system. rsc.org However, research has shown that factors such as hydrogen pressure and temperature can be optimized to improve the yield of cyclohexene. rsc.org For instance, an optimal hydrogen pressure of around 4-6 MPa has been observed for certain catalytic systems. rsc.org The use of additives and co-catalysts, such as zinc sulfate, can also significantly influence the reaction kinetics and enhance the selectivity towards cyclohexene. nih.gov
Determination of Rate-Determining Steps and Activation Energy Landscapes
First-principles calculations on Pt(111) have revealed a complex activation energy landscape. teledos.gr The activation energies for the first three hydrogenation steps are relatively low, around 75 kJ/mol. teledos.grnih.gov However, the barriers for the fourth and sixth hydrogenation steps are higher, approximately 88 kJ/mol. teledos.grnih.gov The highest activation barrier, calculated to be 104 kJ/mol, corresponds to the fifth hydrogenation step, the hydrogenation of 1,2,3,5-tetrahydrobenzene. teledos.grntnu.nonih.govteledos.grtandfonline.com This suggests that this step is potentially the rate-determining step. teledos.grntnu.nonih.govteledos.grtandfonline.com The high barrier for this particular step is attributed to a strong interaction between a C-H bond and the platinum surface in the adsorbed reactant state. teledos.grnih.gov
In contrast, other studies have proposed that the addition of the first hydrogen atom to the adsorbed benzene is the rate-determining step, particularly at low temperatures. psu.edu This is supported by the observation of adsorbed benzene on the catalyst surface under these conditions. psu.edu On Pd(111), the first hydrogen addition step also exhibits a significantly higher activation energy compared to subsequent steps, making it a kinetically significant step. researchgate.net
Table 2: Calculated Activation Energies for Benzene Hydrogenation Steps on Pt(111)
| Hydrogenation Step | Activation Energy (kJ/mol) |
|---|---|
| First three steps | ~75 teledos.grnih.gov |
| Fourth and sixth steps | ~88 teledos.grnih.gov |
| Fifth step (potential RDS) | 104 teledos.grntnu.nonih.govteledos.grtandfonline.com |
Dynamic Effects and Kinetic Isotope Studies in Organic Reactions
While transition state theory provides a solid framework for understanding reaction rates, dynamic effects can also play a significant role, particularly in reactions with complex potential energy surfaces. acs.org These effects arise from the fact that not all trajectories that cross the transition state lead to the product.
Kinetic isotope effect (KIE) studies, which involve substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), are a powerful tool for probing reaction mechanisms and transition state structures. snnu.edu.cn A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.
In the context of reactions involving benzene, KIE studies have been employed to elucidate mechanisms. For instance, in the reaction of a hydrogen radical with benzene, calculations of the KIE for H + C6H6/C6D6 and D + C6H6/C6D6 have been performed. acs.org These studies revealed a nonmonotonic dependence of the KIE on temperature, highlighting the complexity of the reaction dynamics. acs.org For the hydroxylation of phenylalanine, a large deuterium (B1214612) KIE suggests the contribution of hydrogen tunneling to the catalytic mechanism. nih.gov
Theoretical and Computational Chemistry Studies of Cyclohexylbenzene
Quantum Chemical Calculations of Molecular Structures and Energetics
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise determination of molecular geometries and energies. These methods have been applied to cyclohexylbenzene (B7769038) to understand the subtle interplay of forces that govern its three-dimensional structure and stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a widely used computational method due to its favorable balance of accuracy and computational cost. osti.gov DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G**, have been employed to optimize the geometry of cyclohexylbenzene and determine its energetic properties. inpressco.com These studies provide detailed information on bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's ground-state conformation. researchgate.net
DFT methods have proven to be robust for studying the geometry and electronic structure of organic molecules. inpressco.com The choice of functional and basis set is crucial for obtaining reliable results, and B3LYP/6-31G** represents a well-established level of theory for such systems. osti.gov
Table 1: Selected Optimized Geometrical Parameters of Cyclohexylbenzene (Equatorial Conformer) using DFT (B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C(cyclohexyl)-C(phenyl) | 1.516 |
| C-C (cyclohexyl, avg.) | 1.538 |
| C-C (phenyl, avg.) | 1.397 |
| C-H (cyclohexyl, avg.) | 1.102 |
| C-H (phenyl, avg.) | 1.087 |
| Bond Angles (degrees) | |
| C-C-C (cyclohexyl, avg.) | 111.4 |
| C-C-C (phenyl, avg.) | 120.0 |
| H-C-H (cyclohexyl, avg.) | 107.8 |
| Dihedral Angles (degrees) | |
| C-C-C-C (cyclohexyl, avg.) | 55.9 |
Data adapted from computational chemistry databases and theoretical studies. The values represent a typical optimized geometry and may vary slightly depending on the specific computational setup.
High-Level Ab Initio Computational Methods
For even greater accuracy, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are utilized. rsc.org These methods, while more computationally demanding, provide benchmark-quality data for molecular structures and energies. arxiv.org For cyclohexylbenzene, calculations at the MP2/cc-pVTZ level of theory have been performed to obtain highly accurate geometries and conformational energies. researchgate.net
These high-level calculations are essential for validating the results of more computationally efficient methods like DFT and for providing a definitive theoretical description of the molecule's properties. rsc.org The inclusion of electron correlation effects is critical for accurately describing the subtle energetic differences between conformers. arxiv.org
Table 2: Comparison of Calculated Relative Energies of Cyclohexylbenzene Conformers (kcal/mol)
| Method/Basis Set | Axial Conformer | Equatorial Conformer |
| HF/6-31G | 3.45 | 0.00 |
| B3LYP/6-311G | 2.98 | 0.00 |
| MP2/6-311G* | 3.15 | 0.00 |
| QCISD/6-311G(2df,p) | 3.10 | 0.00 |
| Experimental | 3.13 | 0.00 |
Data adapted from Wiberg et al. J. Org. Chem. 2000, 65 (4), pp 1181–1187. nih.gov All energies are relative to the more stable equatorial conformer.
Conformational Energy Analysis and Potential Energy Surfaces
The flexibility of the cyclohexane (B81311) ring in cyclohexylbenzene gives rise to different spatial arrangements, or conformations, with distinct energies. Understanding the conformational landscape is crucial for predicting the molecule's behavior.
A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometry. longdom.org For cyclohexylbenzene, the PES helps to visualize the energy changes associated with the interconversion between its various conformations, such as the chair and boat forms of the cyclohexane ring, as well as the rotation of the phenyl group. youtube.com The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for their interconversion. longdom.org
Calculations of Conformational Enthalpies, Entropies, and Free Energies
Theoretical calculations have been employed to determine the thermodynamic parameters associated with the conformational equilibrium of cyclohexylbenzene. scielo.org.mx These studies provide values for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) differences between the axial and equatorial conformers. nih.govnih.gov
The equatorial conformer, where the bulky phenyl group is positioned away from the axial hydrogens of the cyclohexane ring, is generally found to be the more stable form. scielo.org.mx Computational studies have quantified this preference, with results that are in excellent agreement with experimental data. nih.gov
Table 3: Calculated Thermodynamic Parameters for the Axial-Equatorial Equilibrium of Phenylcyclohexane (B48628)
| Parameter | Calculated Value | Experimental Value |
| ΔH° (kcal/mol) | 3.1 | 3.1 ± 0.2 |
| ΔS° (cal/mol·K) | 0.1 | 0.0 ± 0.5 |
| ΔG° (kcal/mol) at -100 °C | 3.1 | 3.1 ± 0.1 |
Data adapted from Wiberg et al. J. Org. Chem. 2000, 65 (4), pp 1181–1187. nih.gov Positive values indicate that the equatorial conformer is favored.
Impact of Substituent Effects on Conformational Preferences
The introduction of substituents on either the phenyl or cyclohexyl ring of cyclohexylbenzene can significantly influence its conformational equilibrium. Computational studies can predict how different substituents, with varying electronic and steric properties, will affect the relative stability of the axial and equatorial conformers.
Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic interactions between the two rings, while bulky substituents on the cyclohexane ring can introduce additional steric strain. Theoretical models can quantify these effects and predict the preferred conformation of substituted cyclohexylbenzene derivatives. These predictions are valuable for understanding the structure-property relationships in this class of compounds.
Prediction of Catalytic Reactivity and Surface Interactions
Computational chemistry plays a vital role in catalysis by providing insights into reaction mechanisms at the molecular level. For cyclohexylbenzene, theoretical studies can predict its reactivity in catalytic processes, such as hydrogenation, and its interactions with catalyst surfaces.
DFT calculations can be used to model the adsorption of cyclohexylbenzene onto the surface of a metal catalyst, such as platinum or nickel. researchgate.netprinceton.eduphyschemres.org These calculations can determine the preferred adsorption sites, the strength of the interaction, and the changes in the molecule's geometry upon adsorption. researchgate.netwhiterose.ac.uk
By mapping the potential energy surface for a catalytic reaction, such as the hydrogenation of the benzene (B151609) ring in cyclohexylbenzene, computational models can identify the reaction pathway, determine the activation energies for each step, and predict the selectivity towards different products. ulisboa.pt These theoretical predictions can guide the design of more efficient and selective catalysts for the transformation of cyclohexylbenzene into other valuable chemical compounds. researchgate.net For instance, understanding the adsorption energies of reactants and products is crucial for predicting catalyst performance. princeton.edu
Molecular Dynamics Simulations for Structural and Energetic Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the conformational landscape and energetics of cyclohexylbenzene. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its structural flexibility and the energy associated with different conformations. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface of cyclohexylbenzene, revealing the relative stability of its various conformers and the energy barriers between them.
A key aspect of cyclohexylbenzene's structure explored through MD simulations is the conformational preference of the cyclohexane ring and the orientation of the phenyl substituent. The cyclohexane ring can adopt several conformations, with the "chair" form being the most stable. The phenyl group can be attached to the cyclohexane ring in either an axial or equatorial position. MD simulations, in conjunction with other computational methods, have been employed to determine the energetic favorability of these arrangements.
Detailed Research Findings
The primary conformations of interest are the equatorial and axial conformers of the chair form of the cyclohexane ring. In the equatorial conformer, the phenyl group extends from the "equator" of the cyclohexane ring, while in the axial conformer, it is positioned along the "axis" of the ring.
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Equatorial-Chair | 0.0 (Reference) | Phenyl group in the equatorial position of the chair-conformation cyclohexane ring. |
| Axial-Chair | ~2.8 - 3.1 | Phenyl group in the axial position, leading to 1,3-diaxial interactions. |
The energy difference between the equatorial and axial conformers is a critical parameter determined from computational studies. For cyclohexylbenzene, the equatorial conformer is significantly more stable than the axial conformer. This preference is primarily due to steric hindrance, specifically 1,3-diaxial interactions, that destabilize the axial conformer. In this conformation, the bulky phenyl group experiences repulsive forces from the axial hydrogen atoms on the same side of the cyclohexane ring.
MD simulations would further allow for the exploration of the dynamics of the interconversion between these conformers, a process known as ring flipping. The energy barrier for this process, passing through higher-energy transition states like the "half-chair" and "twist-boat" conformations, can also be estimated.
Furthermore, MD simulations can provide detailed information about the rotational profile of the phenyl group relative to the cyclohexane ring. The rotation around the C-C bond connecting the two rings is not entirely free, and there are energetic barriers and minima corresponding to different dihedral angles.
| Dihedral Angle (C-C-C-C) | Relative Potential Energy | Description |
|---|---|---|
| Perpendicular | Energy Minimum | The plane of the phenyl ring is perpendicular to the adjacent C-C bond of the cyclohexane ring. |
| Coplanar | Energy Maximum | The plane of the phenyl ring is coplanar with the adjacent C-C bond of the cyclohexane ring, leading to steric clashes. |
These energetic insights from molecular dynamics and other computational chemistry studies are crucial for understanding the structure-property relationships of cyclohexylbenzene and predicting its behavior in various chemical environments. The conformational preferences and dynamic behavior elucidated by these simulations have implications for its reactivity, physical properties, and interactions with other molecules.
Advanced Spectroscopic and Analytical Characterization of Phenylcyclohexane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational equilibrium of phenylcyclohexane (B48628). By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, researchers can distinguish between the axial and equatorial conformers of the phenyl group.
At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-to-chair inversion, resulting in averaged NMR signals. However, at low temperatures, this inversion slows down, allowing for the direct observation of individual conformers. scielo.org.mx Low-temperature ¹³C NMR studies have been instrumental in determining the conformational free energy (A-value) of the phenyl group. A study of cis-4-methyl-1-phenylcyclohexane at 173 K determined the conformational free energy difference to be approximately 2.87 kcal/mol, favoring the equatorial conformer. scielo.org.mx
A technique involving heating phenylcyclohexane vapor to 700 °C followed by rapid cooling to -196 °C has been used to trap the higher-energy axial conformer, allowing its NMR spectra to be recorded at -160 °C. researchgate.netacs.org This confirmed that the equatorial isomer is the most stable, with the phenyl ring's aromatic plane lying in the symmetry plane that bisects the cyclohexane moiety. cdnsciencepub.com The large relative deshielding of the ortho protons in the axial conformer is a notable feature in its ¹H NMR spectrum. cdnsciencepub.com
¹H NMR spectral analysis of the aromatic protons provides information on the rotational barrier of the phenyl group. The long-range coupling constant over six bonds (⁶J) between the para-proton of the phenyl ring and the benzylic proton of the cyclohexane ring is related to the rotational potential around the C(sp²)-C(sp³) bond. For the equatorial isomer, this has been used to determine an apparent twofold barrier to rotation of about 7.1 kJ/mol. cdnsciencepub.com
Table 6.1: Representative ¹H and ¹³C NMR Chemical Shift Data for Phenylcyclohexane Note: Chemical shifts can vary based on solvent and experimental conditions.
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹³C | C1 (Cyclohexyl) | 45.9 |
| C2, C6 (Cyclohexyl) | 34.5 | |
| C3, C5 (Cyclohexyl) | 27.0 | |
| C4 (Cyclohexyl) | 26.2 | |
| C1' (Phenyl) | 146.5 | |
| C2', C6' (Phenyl) | 128.3 | |
| C3', C5' (Phenyl) | 126.5 | |
| C4' (Phenyl) | 125.7 | |
| ¹H | Phenyl Protons | 7.15 - 7.35 |
| Cyclohexyl Protons | 1.20 - 1.90 |
Data compiled from various spectroscopic databases and literature sources. nih.govnih.gov
Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure Determination
Gas Electron Diffraction (GED) is an essential technique for determining the precise molecular structure of phenylcyclohexane in the gas phase, free from intermolecular forces present in condensed states. wikipedia.org GED studies, often combined with quantum chemical calculations, provide accurate data on bond lengths, bond angles, and dihedral angles, which define the molecule's geometry and conformational preferences. researchgate.netmdpi.com
In the gas phase, phenylcyclohexane exists almost exclusively in the equatorial conformation (Ph-eq), where the phenyl substituent occupies a position on the equator of the cyclohexane ring's chair form. researchgate.net Theoretical calculations and GED results indicate that the alternative axial conformer (Ph-ax) is significantly less stable. researchgate.net The rotational orientation of the phenyl group relative to the cyclohexane ring is also a key structural parameter. For the equatorial conformer, the phenyl ring preferentially adopts a "parallel" or "bisecting" orientation, where the plane of the phenyl ring is perpendicular to the plane of symmetry of the cyclohexane ring. cdnsciencepub.com In contrast, the less stable axial conformer is predicted to favor a "perpendicular" orientation. cdnsciencepub.com
Table 6.2: Selected Gas-Phase Structural Parameters of Equatorial Phenylcyclohexane from GED and Theoretical Calculations
| Parameter | Description | Value |
| Bond Lengths (Å) | ||
| r(C-C)cyclohexane | ~1.53 - 1.54 | |
| r(C-C)phenyl | ~1.39 - 1.40 | |
| r(C-C)exocyclic | ~1.51 | |
| Bond Angles (°) ** | ||
| ∠(C-C-C)cyclohexane | ~111 - 112 | |
| Dihedral Angles (°) ** | ||
| Phenyl Rotation | ~90 (relative to symmetry plane) |
Values are representative and derived from computational and experimental GED studies. researchgate.netcdnsciencepub.com
Infrared (IR) Spectroscopy for Vibrational Analysis
The spectrum can be divided into several key regions. The region from 3100 to 3000 cm⁻¹ contains the C-H stretching vibrations of the aromatic phenyl ring. The aliphatic C-H stretching vibrations of the cyclohexane ring appear just below this, typically in the 3000 to 2850 cm⁻¹ range. nist.gov
Vibrations corresponding to the carbon-carbon bonds are also prominent. The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. nist.gov The C-H bending vibrations (both in-plane and out-of-plane) of the phenyl group produce strong absorptions in the fingerprint region (below 1500 cm⁻¹), which are diagnostic for the monosubstituted benzene (B151609) ring. For instance, strong bands around 700 cm⁻¹ and 750 cm⁻¹ are typical for out-of-plane C-H bending in a monosubstituted phenyl group. researchgate.net
Table 6.3: Characteristic Infrared Absorption Bands for Phenylcyclohexane
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3080 - 3020 | Aromatic C-H Stretch |
| 2925, 2850 | Aliphatic C-H Stretch (CH₂) |
| 1605, 1495, 1450 | Aromatic C=C Ring Stretch |
| 750, 695 | Aromatic C-H Out-of-Plane Bend |
Data sourced from the NIST Chemistry WebBook. nist.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of phenylcyclohexane and to analyze its structure through the fragmentation patterns generated upon ionization. chemguide.co.uk In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. libretexts.org
For phenylcyclohexane (C₁₂H₁₆), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 160. massbank.jpmassbank.eu This peak is generally of significant intensity due to the relative stability of the aromatic system. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway involves the loss of the cyclohexane ring, leading to characteristic fragments.
The most abundant fragment ion in the spectrum of phenylcyclohexane is typically observed at m/z 104. This corresponds to the loss of a C₄H₈ neutral fragment (56 Da) via a retro-Diels-Alder-like cleavage of the cyclohexane ring, resulting in a stable styrene (B11656) radical cation. Another significant peak is found at m/z 91, which corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a highly stable aromatic cation formed through rearrangement and cleavage of the C-C bond connecting the two rings. massbank.eu Other notable fragments appear at m/z 117, resulting from the loss of a propyl radical (C₃H₇), and at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). massbank.eu
Table 6.4: Major Fragment Ions in the Electron Ionization Mass Spectrum of Phenylcyclohexane
| m/z | Proposed Fragment Ion | Relative Intensity |
| 160 | [C₁₂H₁₆]⁺ (Molecular Ion) | High |
| 117 | [M - C₃H₇]⁺ | Moderate |
| 104 | [C₈H₈]⁺ (Styrene radical cation) | High (Often Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Moderate |
Data compiled from MassBank and NIST spectral databases. nist.govmassbank.jpmassbank.eu
Conformational Analysis and Stereochemistry of Phenylcyclohexane and Analogues
Quantitative Conformational Preferences (e.g., Axial-Equatorial Equilibria)
The conformational preference of a substituent on a cyclohexane (B81311) ring is quantitatively described by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations. For phenylcyclohexane (B48628), the equatorial conformer is significantly more stable than the axial one. This preference is primarily due to steric hindrance.
In the axial orientation, the bulky phenyl group experiences significant 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring. To minimize this strain, the phenyl ring in the axial conformer rotates to a position nearly perpendicular to the bisecting plane of the cyclohexane ring. researchgate.net Even in this arrangement, steric crowding between the ortho-hydrogens of the phenyl ring and the syn-axial hydrogens of the cyclohexane ring persists. spcmc.ac.in
In contrast, the equatorial phenyl group can adopt a more stable conformation where its plane is coplanar with the C1-H bond of the cyclohexane, thereby avoiding significant steric clashes with adjacent ring hydrogens. researchgate.netnih.gov
The conformational free energy (A-value) for the phenyl group has been determined experimentally using low-temperature 13C NMR spectroscopy of cis-4-methyl-1-phenylcyclohexane. researchgate.net This study yielded a value of 2.87 kcal/mol at 173 K, indicating a strong preference for the equatorial position. researchgate.net This large A-value establishes the phenyl group as a "conformational anchor," meaning it strongly biases the equilibrium towards the conformation where it occupies the equatorial position. researchgate.net
Below is a table comparing the A-value of the phenyl group with other common substituents on a cyclohexane ring.
| Substituent | A-value (kcal/mol) |
| -F | 0.24-0.28 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH | 0.87-1.0 |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.80 |
| -CH(CH₃)₂ | 2.21 |
| -C₆H₅ (Phenyl) | 2.87 |
| -C(CH₃)₃ | >4.5 |
Data compiled from various sources.
Stereochemical Influence of Ring Substituents
The conformational preferences in disubstituted cyclohexanes are not always a simple addition of the individual A-values. The presence of a second substituent can significantly alter the conformational equilibrium, especially in geminally (1,1-) disubstituted systems. nih.gov
A noteworthy example is 1-methyl-1-phenylcyclohexane. Based on the individual A-values, one would expect the conformer with the larger phenyl group in the equatorial position and the smaller methyl group in the axial position to be more stable. However, experimental evidence and high-level quantum chemical calculations show the opposite to be true: the equilibrium favors the conformer with an axial phenyl group and an equatorial methyl group. researchgate.netacs.org The ratio of axial-phenyl to equatorial-phenyl conformers is approximately 72:28. researchgate.net
Chirality and Enantioselective Synthesis of Phenylcyclohexane Architectures
Phenylcyclohexane derivatives can be chiral if they possess non-superimposable mirror images. Chirality can arise from stereocenters on the cyclohexane ring, or in more complex systems, from axial chirality (atropisomerism) due to restricted rotation around the C-C bond connecting the phenyl and cyclohexane rings. researchgate.net
The development of methods for the enantioselective synthesis of chiral phenylcyclohexane architectures is crucial for applications in medicinal chemistry and materials science. lookchem.comrsc.org Several strategies have been successfully employed:
Asymmetric Catalysis: One of the most powerful methods is the use of chiral catalysts. For instance, the enantioselective synthesis of (R)-3-phenylcyclohexanone has been achieved with high enantiomeric excess (over 90% ee) via the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone. orgsyn.org This reaction utilizes a chiral phosphine (B1218219) ligand, such as (S)-BINAP, to induce stereoselectivity. orgsyn.org
Synthesis from Chiral Precursors: Chiral phenylcyclohexane derivatives can be synthesized from readily available chiral starting materials. For example, optically active 2-phenylcyclohexanone (B152291) can be prepared by the oxidation of enantiomerically pure 2-phenylcyclohexanol (B1664101) using reagents like pyridinium (B92312) chlorochromate (PCC).
Use of Chiral Auxiliaries and Subunits: Chiral phenylcyclohexane diols, such as (R,R)-(-)-1-phenylcyclohexane-cis-1,2-diol, are valuable chiral building blocks. lookchem.com They can be incorporated into larger molecules, such as crown ethers, to act as chiral recognition agents. rsc.org They also find use in asymmetric reactions; for example, they can be used in osmium-catalyzed asymmetric dihydroxylation of olefins. lookchem.com
Atropisomerism: In highly substituted or sterically hindered systems, rotation around the phenyl-cyclohexane bond can be restricted, leading to stable atropisomers. researchgate.net For example, certain ortho-substituted phenylcyclohexane derivatives of cannabidiol (B1668261) have been shown to exhibit this form of chirality. researchgate.net The synthesis of such molecules in an atroposelective manner represents a significant synthetic challenge. researchgate.net
These synthetic methodologies provide access to a wide range of enantiomerically enriched phenylcyclohexane-based molecules, enabling the exploration of their unique stereochemical properties.
Advanced Applications and Functional Materials Development with Cyclohexylbenzene
Polymer Science and Engineering Applications
In the realm of polymer science, cyclohexylbenzene (B7769038) and its derivatives are utilized in various capacities, from acting as fundamental monomer units to enhancing the properties of existing polymer systems.
Cyclohexylbenzene as a Monomer in Polymer Synthesis
While benzene (B151609) itself is very stable, it can be polymerized through an oxidative cationic mechanism. google.com Cyclohexylbenzene, as a derivative of benzene, has been investigated as a monomer for the synthesis of conducting polymers like poly(para-phenylene) (PPP). google.com The polymerization proceeds via an oxidative cationic pathway, where the aromatic nuclei are linked together. google.com
Furthermore, functionalized derivatives of cyclohexylbenzene serve as key monomers in the synthesis of high-performance polymers. For instance, 4-Bromo-n1-cyclohexylbenzene-1,2-diamine can act as a monomer in the creation of polyamides, contributing to polymers with enhanced thermal stability, achieving a glass transition temperature (Tg) greater than 200°C. iucr.org Cyclohexylbenzene is also used as a high-boiling point solvent for specific polymerization reactions, such as the Diels-Alder polymerization to produce functional polyphenylenes, where it facilitates the reaction at high temperatures (200 °C). mpg.de
| Monomer/Precursor | Resulting Polymer Type | Key Contribution |
|---|---|---|
| Cyclohexylbenzene | Poly(para-phenylene) | Forms a conducting polymer backbone. google.com |
| 4-Bromo-n1-cyclohexylbenzene-1,2-diamine | Polyamide | Enhances thermal stability (Tg > 200°C) and mechanical strength. iucr.org |
Integration into Thermotropic Liquid Crystalline Polymers
Thermotropic liquid crystalline polymers (LCPs) are materials that exhibit properties of both liquids and solids over a specific temperature range. medcraveebooks.com Their structure is based on rigid molecular units, known as mesogens. researchgate.net The incorporation of bulky, rigid groups is a common strategy to induce or enhance liquid crystalline behavior. medcraveebooks.comkingston.ac.uk
The cyclohexylbenzene moiety, combining a rigid phenyl group with a bulky cyclohexyl group, is a suitable component for designing mesogenic units. While direct homopolymerization of cyclohexylbenzene into an LCP is not common, its structural motif is found in molecules designed for liquid crystal applications. For example, a compound featuring a trans-4-(trans-4-pentyl cyclohexyl) cyclohexyl) benzene core structure has been developed for use in liquid crystal displays, demonstrating the utility of the cyclohexyl-benzene structure in creating materials with desirable thermal and photo stability. google.com The introduction of such bulky, substituted aryl groups can increase the glass transition temperature (Tg) of the resulting polymer. wanfangdata.com.cn
Role as Polymer Modifiers and Precursors for Specialty Polymers
Cyclohexylbenzene is widely used as a key chemical intermediate and additive to modify and enhance the properties of various polymers. researchgate.net When incorporated into materials like polycarbonates, epoxy resins, and other thermosetting polymers, it can significantly improve mechanical properties, thermal stability, and impact resistance. numberanalytics.com This makes it a valuable component in the production of high-performance plastics. numberanalytics.com
Beyond direct modification, cyclohexylbenzene serves as a crucial precursor for synthesizing other monomers. It is a key intermediate in the production of phenol (B47542) and cyclohexanol, which are essential for manufacturing polycarbonate resins and caprolactam, the precursor to nylon.
A specialized application of cyclohexylbenzene is as an overcharge protection additive in lithium-ion batteries. researchgate.net In this role, CHB acts as an electropolymerizer. researchgate.net During an overcharge event, it polymerizes at the cathode surface, forming an insulating film that impedes further reaction, thus preventing thermal runaway. researchgate.net Research has shown that cyclohexylbenzene is a more effective overcharge protection agent than other aromatic compounds like isopropylbenzene or toluene. researchgate.net
| Polymer System | Role of Cyclohexylbenzene | Observed Enhancement |
|---|---|---|
| Polycarbonates, Epoxy Resins | Modifier/Additive | Improved mechanical properties, thermal stability, and impact resistance. numberanalytics.com |
| Lithium-Ion Battery Electrolyte | Overcharge Protection Additive | Forms a protective polymer film via electropolymerization during overcharge events. researchgate.net |
| General Polymer Synthesis | Precursor | Source for phenol and cyclohexanol, used in polycarbonate and nylon production. |
Fabrication of Polymer Composites
Polymer matrix composites (PMCs) are materials where a polymer matrix is reinforced with fibers or particles to achieve superior mechanical properties compared to the individual components. uobabylon.edu.iq The performance of a PMC is highly dependent on the properties of the polymer matrix. numberanalytics.com
Cyclohexylbenzene contributes to the fabrication of advanced polymer composites primarily by enhancing the matrix material. numberanalytics.com For instance, epoxy resins with improved thermal stability and mechanical toughness due to the addition of CHB can be used as a more robust matrix for fiber-reinforced composites in demanding sectors like automotive and aerospace. numberanalytics.combiointerfaceresearch.com While not typically a direct structural component, its role as a matrix modifier is crucial for developing high-performance composites. numberanalytics.com Additionally, cyclohexylbenzene has been used as a solvent in the fabrication of specialized composites, such as those incorporating quantum dots.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry is the study of chemical systems composed of two or more molecules bound together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. supramolecularevans.comwikipedia.org A central concept in this field is host-guest chemistry, where a larger "host" molecule possesses a cavity that selectively binds a smaller "guest" molecule. supramolecularevans.comfiveable.me
Design and Construction of Supramolecular Architectures
The cyclohexylbenzene structure is a valuable building block in the design of components for supramolecular systems. Due to its size and hydrophobic nature (combining a nonpolar aliphatic ring and a π-rich aromatic ring), it is an ideal "guest" molecule for encapsulation within the cavities of larger "host" molecules. mdpi.comthno.org
A notable example involves the host-guest interactions between cucurbit supramolecularevans.comuril (Q supramolecularevans.com), a large macrocyclic host molecule, and guests appended with cyclohexyl groups. mdpi.com Research using 1H NMR spectroscopy and X-ray crystallography has revealed that the hydrophobic cavity of the Q supramolecularevans.com host can simultaneously encapsulate two cycloalkane moieties. mdpi.com This interaction is driven by both enthalpy and entropy, leading to the formation of a stable 1:2 ternary host-guest inclusion complex. mdpi.com
In addition to acting as guests, derivatives of cyclohexylbenzene can be used as fundamental building blocks for constructing larger, self-assembled supramolecular architectures. For example, benzene-1,3,5-tricarboxamide (B1221032) molecules functionalized with cyclohexyl groups can self-assemble through N—H⋯O hydrogen bonds to form extensive two-dimensional networks. iucr.org In these structures, the cyclohexyl groups form the periphery of the assembly, influencing the packing and interactions between the 2D layers. iucr.org
| Supramolecular System | Role of Cyclohexylbenzene Moiety | Key Interaction | Resulting Architecture |
|---|---|---|---|
| Cucurbit supramolecularevans.comuril Host System | Guest Molecule | Hydrophobic and van der Waals forces | 1:2 Ternary Host-Guest Complex mdpi.com |
| Benzene-1,3,5-tricarboxamides | Peripheral Building Block | N—H⋯O Hydrogen Bonding | 2D Supramolecular Network iucr.org |
Molecular Recognition Phenomena in Cyclohexylbenzene-Containing Host Systems
Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between two or more molecules or ions through non-covalent bonds. wikipedia.org These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.orgnumberanalytics.com The design of synthetic host molecules with tailored cavities allows for the selective encapsulation of guest molecules, a principle with applications in catalysis, sensing, and the development of new materials. numberanalytics.comfiveable.meacs.org
While specific research on cyclohexylbenzene as a guest molecule in complex host systems is an area of ongoing exploration, the principles of molecular recognition are well-established. The binding affinity in such systems is governed by factors including size, shape, and the nature of non-covalent interactions between the host and guest. numberanalytics.comnih.gov For instance, cyclophanes, a class of host molecules, have been shown to recognize and bind various aromatic guest molecules, with binding strength dependent on the guest's π-electron count and geometric adaptability. nih.gov The study of how molecules like cyclohexylbenzene fit into and interact with precisely designed host cavities is crucial for developing novel supramolecular structures. acs.orgresearchgate.net
Energy Storage Systems Research
The demand for safer and more efficient energy storage solutions has spurred research into novel electrolyte formulations for batteries. Cyclohexylbenzene has emerged as a compound of interest in this field due to its favorable properties.
Exploration of Cyclohexylbenzene in Battery Electrolyte Formulations
Cyclohexylbenzene is being investigated as a key component in electrolyte formulations for lithium-ion batteries. einpresswire.com It is valued for its thermal stability and low flammability, which are critical for enhancing battery safety, particularly in applications like electric vehicles and grid-scale storage. einpresswire.comnewschannelnebraska.com Research has focused on its use as an additive to provide overcharge protection. gminsights.comresearchgate.netrsc.orgosti.gov During an overcharge event, cyclohexylbenzene can electrochemically polymerize, forming a resistive layer between the cathode and the separator. gminsights.comresearchgate.netosti.gov This polymer layer impedes the overcharging process, thus preventing electrolyte decomposition and enhancing the safety of the battery. gminsights.comresearchgate.netosti.gov
Role as Co-solvents or Additives for Enhanced Electrolyte Performance
Interactive Table: Properties of Cyclohexylbenzene Relevant to Battery Applications
| Property | Value | Significance in Battery Electrolytes | Source |
| Boiling Point | 239°C to 240°C | High thermal stability, suitable for high-temperature operations. | fishersci.no |
| Flash Point | 98°C (208°F) | Low flammability enhances battery safety. | fishersci.no |
| Function | Overcharge Protection Additive | Polymerizes during overcharge to prevent damage and thermal runaway. | gminsights.comresearchgate.net |
| Co-solvent Role | Reduces Viscosity | Can improve ionic conductivity and performance. | einpresswire.comnewschannelnebraska.com |
Dielectric Applications in Advanced Electrical Insulation
The dielectric properties of a material describe its ability to act as an electrical insulator. jpkummer.com Materials with high dielectric strength are essential for applications such as capacitors and insulating barriers in electrical and electronic components to prevent short circuits and ensure safety. jpkummer.comspauldingcom.comelectrolock.com While specific data on the dielectric constant of pure cyclohexylbenzene is not extensively detailed in the provided context, its general characteristics as a non-conductive hydrocarbon suggest its potential utility in dielectric applications. Synthetic hydrocarbon fluids are utilized as dielectric insulants in capacitors and transformers. google.com The development of liquid-filled variable capacitors, for instance, relies on dielectric fluid mixtures to alter the capacitor's operating characteristics. dtic.mil The selection of insulating materials is application-dependent, with various polymers and ceramics being chosen for their specific dielectric and thermal properties. spauldingcom.comelectrolock.com
Cyclohexylbenzene as an Advanced Chemical Intermediate
Cyclohexylbenzene serves as a crucial precursor in the industrial synthesis of other valuable chemicals, most notably phenol and cyclohexanone.
Precursor for Phenol and Cyclohexanone Production
A significant application of cyclohexylbenzene is in a process analogous to the cumene (B47948) process for producing phenol. wikipedia.org This emerging technology is of interest because it co-produces cyclohexanone, a key raw material for the production of nylon, instead of acetone. wikipedia.orgepo.org The process involves two main steps:
Oxidation: Cyclohexylbenzene is oxidized, typically using an oxygen-containing gas like air, to form cyclohexylbenzene hydroperoxide. epo.orggoogle.comgoogle.com
Cleavage: The resulting hydroperoxide is then cleaved in the presence of an acid catalyst to yield phenol and cyclohexanone. wikipedia.orgepo.orggoogle.comgoogle.com
This process is a subject of extensive research and patenting, with efforts focused on optimizing catalysts and reaction conditions to improve yield and selectivity. epo.orggoogle.comresearchmap.jpresearchgate.netresearchgate.net For example, one-pot synthesis methods using N-hydroxyphthalimide (NHPI) as a catalyst for the aerobic oxidation of cyclohexylbenzene have been explored, showing good selectivity for phenol and cyclohexanone. researchmap.jpresearchgate.net
Alkylation: Benzene + Cyclohexene (B86901) → Cyclohexylbenzene epo.org
Oxidation: Cyclohexylbenzene + O₂ → Cyclohexylbenzene hydroperoxide epo.org
Cleavage: Cyclohexylbenzene hydroperoxide → Phenol + Cyclohexanone wikipedia.org
Synthesis of Complex Organic Scaffolds (e.g., Schiff Bases)
The functionalization of cyclohexylbenzene provides versatile molecular platforms for the construction of intricate organic structures, among which Schiff bases are of significant interest. These imine-containing compounds, formed through the condensation of a primary amine with an aldehyde or ketone, serve as crucial intermediates and building blocks in the development of advanced materials, including liquid crystals and coordination complexes. The synthesis of Schiff bases derived from cyclohexylbenzene typically proceeds through the initial conversion of the parent hydrocarbon into more reactive intermediates, namely aminocyclohexylbenzene (cyclohexylaniline) or cyclohexylbenzaldehyde.
The general synthetic approach involves the condensation of an amine with a carbonyl compound, often under acid or base catalysis, with the removal of water to drive the reaction to completion. scispace.com The stability and properties of the resulting Schiff base are influenced by the nature of the substituents on both the amine and the carbonyl precursors. ukm.my
Synthesis via Aminocyclohexylbenzene Intermediates
A primary route to Schiff bases from cyclohexylbenzene involves its initial nitration to form nitrocyclohexylbenzene, which is subsequently reduced to aminocyclohexylbenzene. This amine can then be reacted with various aromatic aldehydes to yield the desired Schiff bases.
The condensation reaction of 4-cyclohexylaniline (B1222870) with substituted benzaldehydes is a common method for preparing a wide array of Schiff bases. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid like glacial acetic acid. globalconference.info The general reaction is depicted below:
Reaction of 4-cyclohexylaniline with a substituted benzaldehyde (B42025) to form a Schiff base.
Detailed research has been conducted on the synthesis and characterization of these compounds, particularly for their applications in liquid crystals and as ligands for metal complexes. The following table summarizes the synthesis of several Schiff bases derived from 4-cyclohexylaniline.
| Aldehyde Reactant | Reaction Conditions | Product (Schiff Base) | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | Ethanol, reflux, 5 hours | N-benzylidene-4-cyclohexylaniline | - | - | globalconference.info |
| 4-Methoxybenzaldehyde | Ethanol, reflux | N-(4-methoxybenzylidene)-4-cyclohexylaniline | - | - | environmentaljournals.org |
| 4-Nitrobenzaldehyde | Ethanol, reflux | N-(4-nitrobenzylidene)-4-cyclohexylaniline | - | - | environmentaljournals.org |
| 2-Hydroxybenzaldehyde | Ethanol, reflux | N-(2-hydroxybenzylidene)-4-cyclohexylaniline | - | - | environmentaljournals.org |
Table 1: Synthesis of Schiff Bases from 4-Cyclohexylaniline.
Synthesis via Cyclohexylbenzaldehyde Intermediates
An alternative pathway to Schiff bases involves the formylation or oxidation of cyclohexylbenzene to produce cyclohexylbenzaldehyde. This aldehyde can then be condensed with various primary amines. For instance, 4-cyclohexylbenzaldehyde (B1266146) can be reacted with different anilines to generate Schiff bases with diverse electronic and structural properties.
The reaction between 4-cyclohexylbenzaldehyde and a substituted aniline (B41778) follows a similar condensation mechanism as described previously.
Reaction of 4-cyclohexylbenzaldehyde with a substituted aniline to form a Schiff base.
The properties of these Schiff bases, particularly their potential to form liquid crystalline phases, have been a subject of investigation. The bulky cyclohexyl group can influence the molecular packing and, consequently, the mesomorphic behavior.
| Amine Reactant | Reaction Conditions | Product (Schiff Base) | Yield (%) | Melting Point (°C) | Reference |
| Aniline | Ethanol, reflux | N-(4-cyclohexylbenzylidene)aniline | - | - | researchgate.net |
| 4-Methoxyaniline | Ethanol, reflux | N-(4-cyclohexylbenzylidene)-4-methoxyaniline | - | - | environmentaljournals.org |
| 4-Nitroaniline | Ethanol, reflux | N-(4-cyclohexylbenzylidene)-4-nitroaniline | - | - | environmentaljournals.org |
Table 2: Synthesis of Schiff Bases from 4-Cyclohexylbenzaldehyde.
Application in Functional Materials
Schiff bases derived from cyclohexylbenzene are valuable precursors for a range of functional materials. Their ability to act as ligands for metal ions has led to the synthesis of various metal complexes with potential applications in catalysis and materials science. bibliomed.orgresearchgate.netajgreenchem.comresearchgate.net The coordination of the imine nitrogen and often a hydroxyl group to a metal center can result in stable complexes with defined geometries. dergipark.org.tr
Furthermore, the elongated, rigid structure of many cyclohexylbenzene-containing Schiff bases makes them excellent candidates for liquid crystals. environmentaljournals.orggoogle.com The presence of the cyclohexyl group can enhance the thermal stability and influence the type of mesophase (e.g., nematic, smectic) exhibited by the compound. environmentaljournals.orgsapub.org The transition temperatures of these liquid crystalline phases can be tuned by altering the substituents on the aromatic rings. For example, a study on Schiff bases with long aliphatic chains showed nematic liquid crystal phases, with transition temperatures determined by differential scanning calorimetry (DSC). environmentaljournals.org
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |
| S5 | Crystal to Nematic | 105.9 | - | environmentaljournals.org |
| Nematic to Isotropic | 124.6 | - | environmentaljournals.org | |
| Isotropic to Nematic (cooling) | 123.4 | - | environmentaljournals.org | |
| Nematic to Solid (cooling) | 85.5 | - | environmentaljournals.org | |
| Ligand [L] | Crystal to SmA | 70 | -52.73 | sapub.org |
| SmA to Isotropic | 86 | - | sapub.org | |
| Isotropic to SmA (cooling) | 65.3 | 41.54 | sapub.org | |
| SmA to Crystal (cooling) | 57.6 | - | sapub.org |
Table 3: Phase Transition Data for Selected Schiff Base Liquid Crystals.
The synthesis of these complex organic scaffolds from cyclohexylbenzene highlights the versatility of this compound in creating tailored molecules for advanced material applications. The ability to systematically modify the structure of the resulting Schiff bases allows for the fine-tuning of their electronic, optical, and self-assembly properties.
Emerging Research Directions and Future Perspectives in Cyclohexylbenzene Chemistry
Rational Design of Highly Selective and Sustainable Catalytic Systems
The synthesis of cyclohexylbenzene (B7769038) (CHB) is a focal point of research, primarily due to its role as a key intermediate in the production of phenol (B47542) and cyclohexanone, which are precursors for materials like nylon and polycarbonates. futuremarketinsights.comhep.com.cnwikipedia.org A significant area of development is the rational design of bifunctional catalysts that are both highly selective and sustainable. These catalysts are crucial for the direct hydroalkylation of benzene (B151609), a process favored for its atom economy and environmentally friendly characteristics. hep.com.cn
The balance between the metal sites for hydrogenation and the acid sites for alkylation is critical for maximizing CHB selectivity. researchgate.net The intermediate cyclohexene (B86901), formed by the partial hydrogenation of benzene on the metal sites, must be efficiently alkylated with benzene on the acid sites. researchgate.net If the cyclohexene is further hydrogenated to cyclohexane (B81311) on the metal site, the selectivity for CHB decreases. researchgate.net Therefore, catalyst design aims to facilitate the rapid alkylation of the cyclohexene intermediate. researchgate.net
Recent advancements include the development of catalysts with enhanced acidity to improve the acid/metal site balance. For example, coating a Pd/HBeta catalyst with a Si-Al framework (Pd@HBeta) significantly increased CHB selectivity to 44.0% at a benzene conversion of 85.0%, a substantial improvement over the uncoated catalyst. researchgate.net This enhancement is attributed to the additional acid sites provided by the coating. researchgate.net Similarly, incorporating phosphotungstic acid (HPW) into a Ni/MMOs catalyst created interfacial Brønsted acid sites that facilitated the alkylation of benzene with cyclohexene, achieving a CHB yield of up to 41.2%. researchgate.net
Non-noble metal catalysts, such as those based on nickel (Ni), are also being explored as a cost-effective alternative to palladium and ruthenium. iitm.ac.inresearchgate.net Ni supported on γ-Al₂O₃ has been used for the hydroalkylation reaction. iitm.ac.in The particle size and dispersion of Ni on the support are crucial factors, with smaller, well-dispersed particles leading to better catalytic activity. researchgate.net
Table 1: Performance of Various Catalytic Systems in Benzene Hydroalkylation
| Catalyst | Benzene Conversion (%) | CHB Selectivity (%) | CHB Yield (%) | Reference |
| Ru₂.₄/SCM-1 | --- | 72.4 | 30.3 | hep.com.cn |
| Pd@HBeta | ~85.0 | 44.0 | --- | researchgate.net |
| 0.3HPW-Ni/MMOs | --- | --- | 41.2 | researchgate.net |
| Ni/Hβ | 67.6 | 47.8 | --- | researchgate.net |
| Pd/Hβ | --- | 88.0 | --- | researchgate.net |
Innovations in Green Synthetic Methodologies
The chemical industry is increasingly focusing on "green chemistry" to develop more sustainable and environmentally friendly processes. ijnc.ir For cyclohexylbenzene, this involves exploring alternative synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources. futuremarketinsights.comijnc.ir
One promising green approach is the direct hydroalkylation of benzene. hep.com.cn This method is considered more environmentally friendly than traditional routes due to its high atom utilization efficiency and simpler process. hep.com.cn Innovations in this area focus on developing catalysts that can operate under milder conditions and with higher selectivity, thereby reducing energy input and by-product formation. hep.com.cnresearchgate.net
Another area of innovation is the use of alternative feedstocks. Lignin (B12514952), a major component of biomass, can be a source of phenolic compounds, which can be converted to cyclohexanone. aston.ac.uk Cyclohexanone can then undergo self-aldol condensation to produce larger molecules that can be further processed into sustainable aviation fuels, with cyclohexylbenzene being a potential product under certain conditions. aston.ac.ukaston.ac.uk This bio-based route offers a potential non-fossil fuel-based source for cyclohexylbenzene and its derivatives. futuremarketinsights.com
The use of photocatalysis is also emerging as a green synthetic tool. mdpi.com Photo-induced aerobic oxidation of C-H bonds offers a sustainable method for introducing oxygen into organic molecules using visible light and oxygen as a green oxidant. mdpi.com This technology has been applied to the oxidation of cyclohexylbenzene to produce benzoic acid. mdpi.com Future developments in this area could lead to more selective and efficient syntheses of cyclohexylbenzene derivatives. mdpi.com
Furthermore, research is being conducted on solvent-free reactions and the use of more environmentally benign solvents. ijnc.ir For example, studies have investigated the hydrodeoxygenation of dibenzofuran (B1670420) to produce cyclohexane and benzene in solvents like water and methanol, which are considered greener alternatives to traditional organic solvents. researchgate.net
Development of Novel Functional Materials Based on Cyclohexylbenzene
Cyclohexylbenzene and its derivatives are valuable building blocks for a variety of functional materials due to their unique chemical and physical properties, including thermal stability, low volatility, and desirable dielectric properties. futuremarketinsights.comstratviewresearch.com
A significant application of cyclohexylbenzene is in the electronics industry. gminsights.com It is a key intermediate in the synthesis of 4-ethyl cyclohexyl benzoic acid, which is used in liquid crystal displays (LCDs). gminsights.comfishersci.no The rigid structure of the cyclohexylbenzene core is beneficial for creating the liquid crystalline phases necessary for display technologies. vulcanchem.com Novel liquid crystal core units based on fused ring systems incorporating a cyclohexylbenzene-like moiety are being designed to create materials with high birefringence for advanced display applications. tandfonline.com
Cyclohexylbenzene derivatives are also being explored for use in high-performance polymers and resins. ontosight.aitechsciresearch.com Their incorporation can enhance the mechanical properties, thermal stability, and impact resistance of materials like polycarbonates and epoxy resins. futuremarketinsights.com The growing demand for lightweight and durable plastics in the automotive, electronics, and construction industries is a major driver for research in this area. gminsights.comtechsciresearch.com There is also an increasing focus on developing recyclable and biodegradable plastics, where cyclohexylbenzene-based structures could play a role. techsciresearch.com
In the field of energy storage, cyclohexylbenzene is being investigated as an additive for lithium-ion battery electrolytes. fishersci.noeinpresswire.com Its high boiling point, low reactivity, and ability to improve ionic conductivity at elevated temperatures make it a promising candidate for enhancing battery safety and performance, particularly in demanding applications like electric vehicles. einpresswire.com
Furthermore, the unique solvent properties of cyclohexylbenzene make it useful in various industrial applications, including as a high-boiling-point solvent in paints, coatings, and adhesives. stratviewresearch.comgminsights.comfishersci.no
Table 2: Applications of Cyclohexylbenzene-Based Functional Materials
| Application Area | Specific Use | Key Properties Utilized | Reference |
| Electronics | Liquid Crystal Displays (LCDs) | Rigidity, thermal stability | gminsights.comfishersci.novulcanchem.com |
| Lithium-ion Battery Electrolytes | High boiling point, low reactivity, thermal stability | fishersci.noeinpresswire.com | |
| Polymers & Resins | High-performance plastics | Enhanced mechanical properties, thermal stability | futuremarketinsights.comtechsciresearch.com |
| Adhesives and Coatings | Solvent properties, low volatility | stratviewresearch.comgminsights.com | |
| Pharmaceuticals | Drug encapsulation | Hydrophobicity | futuremarketinsights.com |
Advanced Computational Approaches for Reaction Prediction and Material Discovery
Computational chemistry is becoming an indispensable tool in the study of cyclohexylbenzene, enabling researchers to predict reaction outcomes, understand reaction mechanisms, and design new materials with desired properties. cecam.orgcore.ac.uk Techniques like Density Functional Theory (DFT) and other quantum chemical methods are being used to gain deeper insights into the synthesis and reactivity of cyclohexylbenzene and its derivatives. researchgate.netnih.gov
In the area of catalysis, computational modeling helps in the rational design of catalysts for cyclohexylbenzene synthesis. DFT calculations can be used to study the adsorption of reactants and intermediates on catalyst surfaces, elucidate reaction pathways, and understand the role of different active sites. researchgate.netresearchgate.net For example, DFT studies have been used to investigate the hydrodeoxygenation of dibenzofuran to form products like benzene and cyclohexane, providing insights into the reaction mechanism in different solvents. researchgate.net These theoretical studies complement experimental work and can guide the development of more efficient and selective catalysts. researchgate.net
Computational methods are also crucial for predicting the properties of new materials. For instance, DFT calculations have been used to predict the molecular geometry and, consequently, the liquid crystalline properties of novel compounds based on cyclohexylbenzene-like core structures. tandfonline.com This allows for the in-silico screening of potential candidates for applications like high-birefringence liquid crystals before undertaking laborious and expensive synthesis. tandfonline.com
Furthermore, advanced computational techniques are being developed for reaction prediction. cecam.org The integration of physics-based models with machine learning (ML) is opening up new possibilities for discovering novel reaction pathways and optimizing reaction conditions for efficiency and sustainability. ijnc.ircecam.org These approaches can analyze large datasets to identify patterns and predict the outcomes of reactions, accelerating the discovery of new synthetic routes to cyclohexylbenzene and its derivatives. cecam.org
Physiologically-based pharmacokinetic (PBPK) modeling, adapted from pharmaceutical research, can be used to simulate the absorption and metabolism of cyclohexylbenzene derivatives, while methods like Quantitative Structure-Property Relationship (QSPR) are employed to develop models that correlate the chemical structure with physical properties. core.ac.uk
Biocatalysis and Bio-inspired Transformations
The use of enzymes and bio-inspired catalysts for chemical transformations is a rapidly growing field within green chemistry, offering the potential for highly selective and environmentally benign synthetic routes. ijnc.irub.edu While still an emerging area for cyclohexylbenzene chemistry, biocatalysis and bio-inspired approaches hold promise for future developments.
Enzymes, with their remarkable specificity, could potentially be used for the selective synthesis of cyclohexylbenzene derivatives. For example, enzymes could be engineered to catalyze the specific hydroxylation or functionalization of the cyclohexyl or benzene ring, leading to the production of valuable intermediates for pharmaceuticals or functional materials.
Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic reactions using synthetic catalysts. ub.edu An example of a related bio-inspired process is the total synthesis of certain alkaloids that contain a hexahydro-2,6-methano-1-benzazocine fragment, which can be envisioned as being derived from a cyclohexylbenzene-like structure. ub.edu
Another area of interest is the use of biomass-derived feedstocks for producing cyclohexylbenzene. aston.ac.uk As mentioned previously, lignin can be a source of cyclohexanone, which can be converted to cyclohexylbenzene. aston.ac.ukaston.ac.uk This approach is inspired by natural carbon cycles and offers a pathway to reduce the reliance on fossil fuels. futuremarketinsights.com The development of efficient catalysts, including potentially bio-inspired ones, for these transformations is a key research objective.
While direct enzymatic synthesis of cyclohexylbenzene itself is not yet a mainstream industrial process, the principles of biocatalysis—mild reaction conditions, high selectivity, and the use of renewable resources—are guiding the development of the next generation of sustainable chemical processes. As our understanding of enzyme mechanisms and protein engineering capabilities advance, the application of biocatalysis to the synthesis of cyclohexylbenzene and its derivatives is likely to expand.
Q & A
Q. How do the structural and electronic properties of benzene and cyclohexane differ, and how can these differences be experimentally validated?
Benzene (C₆H₆) is an aromatic compound with sp²-hybridized carbons and delocalized π-electrons, forming a planar structure. Cyclohexane (C₆H₁₂) is a saturated cycloalkane with sp³-hybridized carbons, adopting a non-planar chair conformation. These differences are validated via:
- X-ray diffraction : Benzene exhibits equal C-C bond lengths (~1.39 Å) due to resonance, while cyclohexane shows alternating bond lengths in its chair conformation .
- NMR spectroscopy : Benzene's deshielded protons (δ ~7.3 ppm) contrast with cyclohexane's shielded protons (δ ~1.4 ppm) .
- IR spectroscopy : Benzene lacks C-H stretching peaks above 3000 cm⁻¹, while cyclohexane shows peaks typical of sp³ C-H bonds .
Q. What governs the solubility behavior of benzene and cyclohexane in polar/non-polar solvents, and how can this be quantified?
The "like dissolves like" principle applies:
- Non-polar solvents (e.g., hexane) : Benzene and cyclohexane dissolve readily due to similar London dispersion forces. Cyclohexane’s solubility is slightly lower (~0.069–0.076 mol fraction) due to weaker intermolecular interactions compared to benzene (~0.217–0.248 mol fraction) .
- Polar solvents (e.g., water) : At 482 K, benzene’s solubility in water is ~0.01 mol%, while cyclohexane’s is negligible. This is quantified via Henry’s constants and Redlich-Kwong equation modifications .
Q. How can benzene be converted to cyclohexane, and what catalytic conditions optimize this process?
Benzene is hydrogenated to cyclohexane using:
Q. What purification methods are effective for isolating benzene from cyclohexane impurities?
Column crystallizers achieve high purity:
- Schildknecht column : At steady-state, feed with 5,000–30,000 ppm cyclohexane yields benzene with 34–500 ppm impurity.
- Key parameters : Crystal growth rates (<0.5 mm/s) and oscillation frequencies (>2 Hz) minimize backmixing. Mass transfer resistance is negligible compared to eddy diffusion .
Advanced Research Questions
Q. How do adsorption mechanisms of benzene and cyclohexane differ in porous catalysts, and how can preferential uptake be quantified?
- 1H-NMR analysis : In confined catalyst pores, benzene shows 18% higher adsorption than cyclohexane due to stronger π-interactions with pore walls. Flow conditions (e.g., flow rate 1-h vs. 2-h) alter mixture compositions (87% benzene vs. 69% benzene) .
- Isotherm modeling : Linear adsorption isotherms reveal benzene’s higher affinity (slope = 0.92) compared to cyclohexane (slope = 0.68) in the presence of lead nitrate .
Q. How does radiation chemistry affect benzene-cyclohexane mixtures, and what mechanisms explain reduced decomposition yields?
- Protective effect : Benzene scavenges radicals (e.g., H·, ·OH) generated during γ-irradiation, reducing cyclohexane decomposition by 40–60%.
- Energy transfer : Benzene’s conjugated π-system dissipates energy via non-reactive pathways, lowering hydrogen gas yields from cyclohexane .
Q. What dielectric properties distinguish benzene and cyclohexane, and how are these properties corrected for liquid-phase analysis?
- Cyclohexane : Dielectric constant (ε₀ ≈ 2.02) is derived from solid-state data with a 15% density correction for liquid-phase applications. An 8% adjustment to VUV values improves accuracy .
- Benzene : Minimal IR absorption allows direct use of solid-state ε₀ (~2.28) without correction. Discrepancies in VUV data (<5%) are attributed to experimental calibration .
Q. How do confined systems (e.g., nanopores) alter the spatial distribution of benzene-cyclohexane mixtures?
- Spatial density functions : In 4.95 Å nanopores, benzene accumulates near pore walls (density peak = 1.2 g/cm³), while cyclohexane distributes uniformly (density = 0.8 g/cm³).
- Coordination shells : Benzene forms tighter first-shell coordination (r < 4.95 Å) with pore atoms compared to cyclohexane .
Q. What methodologies resolve contradictions in mixture composition data under varying flow conditions?
- Flow-rate dependence : At 1-h flow, uptake is 87% benzene due to faster diffusion (D = 1.2 × 10⁻⁹ m²/s) vs. cyclohexane (D = 0.8 × 10⁻⁹ m²/s).
- Vapor pressure adjustments : Despite similar vapor pressures (~12.7 kPa for benzene vs. ~10.1 kPa for cyclohexane at 25°C), preferential adsorption in pores skews liquid-phase compositions .
Q. How can transient concentration profiles during benzene hydrogenation be modeled to optimize reactor design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
